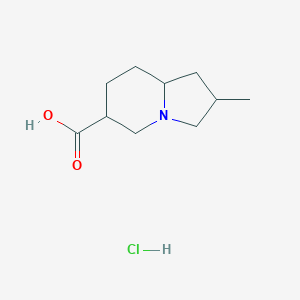

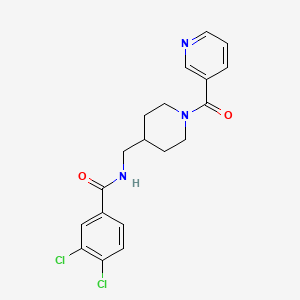

![molecular formula C11H8N4O B2886495 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1156138-97-4](/img/structure/B2886495.png)

2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones .Molecular Structure Analysis

The structures of imidazo [1,2- a] pyridine linked 1,2,3-triazole derivatives have been confirmed by 1 H and 13 C NMR and mass spectral analysis .Chemical Reactions Analysis

Imidazo [1,2- a ]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can be inferred from the NMR spectrum data . For instance, the 1 H NMR spectrum, δ, ppm: 1.63–1.53 m (1H), 1.94–1.87 m (1H), 2.55 s (3H), 3.24 t (J = 6.8 Hz, 2H), 3.45 d.d (J = 5.2 Hz, 8.4 Hz, 1H), 3.75–3.56 m (3H), 3.80 s (3H), 5.82 s (2H), 7.00–6.96 m (3H), 7.27 d (J = 9.2 Hz, 1H), 7.40 t (J = 8.4 Hz, 1H), 7.51 d (J = 9.2 Hz, 1H), 8.02 s (1H), 8.58 s (1H), 8.67 t (J = 6.0 Hz, 1H) .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Synthesis

Imidazole derivatives are foundational structures in numerous pharmaceutical drugs due to their broad spectrum of biological activities . They exhibit a range of pharmacological properties, including antibacterial, antifungal, antiviral, and antitumor activities. The specific compound may serve as a precursor or an intermediate in the synthesis of drugs that target these areas.

Organic Synthesis

In the field of organic chemistry, imidazole derivatives like “2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde” are used as building blocks for the construction of complex molecules . They can undergo various chemical reactions, including alkylation, acylation, and oxidation, which are essential for creating diverse organic compounds.

Material Science

Imidazole derivatives have shown potential in the development of new materials. Their unique chemical structure allows them to be used in the creation of luminescent materials, which have applications in optoelectronic devices and sensors .

Biotechnology

In biotechnological research, imidazole scaffolds are utilized for their binding properties. They can interact with enzymes and proteins, making them useful in the design of bioactive molecules that can modulate biological processes .

Agriculture

While direct references to the use of this compound in agriculture were not found, imidazole derivatives are known to play a role in the development of antifungal and antibacterial agents that could be used to protect crops from diseases .

Environmental Science

Imidazole compounds can also be relevant in environmental science. They may be involved in the study of bioaccumulation, degradation, and environmental persistence of organic molecules, contributing to our understanding of environmental pollution and remediation strategies .

Wirkmechanismus

Target of Action

The primary target of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde is Rab geranylgeranyl transferase (RGGT) . RGGT is an enzyme responsible for the posttranslational prenylation of Rab GTPases , which are key regulators of intracellular membrane trafficking.

Mode of Action

Imidazole-containing compounds, like 2-(1h-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde, are known to exhibit a broad range of chemical and biological properties . They can form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze various reactions .

Biochemical Pathways

The compound’s interaction with RGGT could potentially affect the function of Rab GTPases , impacting various cellular processes such as vesicle trafficking, cell signaling, and cell growth. Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which suggests that it may have good bioavailability.

Result of Action

It has been reported that imidazole derivatives can exhibit a wide range of biological activities . For example, they can act as inhibitors of certain enzymes, modulate various cellular processes, and exhibit antimicrobial and antitumor activities .

Action Environment

The action, efficacy, and stability of 2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by various environmental factors. These may include the presence of transition metals, especially copper , the pH of the environment, and the presence of other interacting molecules.

Zukünftige Richtungen

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on exploring more synthetic routes for imidazole and their derived products , as well as investigating their potential applications in treating various diseases .

Eigenschaften

IUPAC Name |

2-imidazol-1-ylimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c16-7-9-11(14-6-4-12-8-14)13-10-3-1-2-5-15(9)10/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSMHXKLEAGECNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)C=O)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

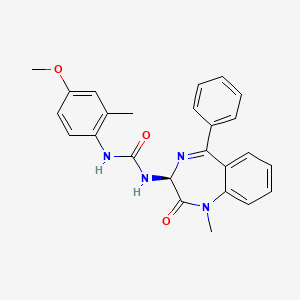

![5H-Pyrrolo[2,3-b]pyrazine-3-carboxylic acid](/img/structure/B2886416.png)

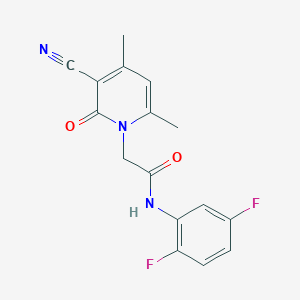

![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2886420.png)

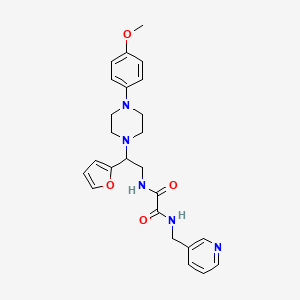

![1-(4-chlorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2886421.png)

![9-benzyl-3-isopentyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2886432.png)

![N-{4-[(4-methoxybenzyl)amino]-4-oxobutyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886434.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2886435.png)